4-Ethylcinnamic acid

説明

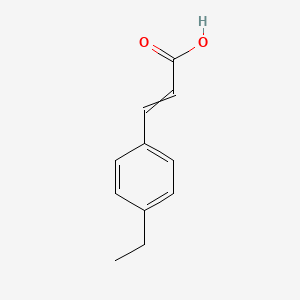

4-Ethylcinnamic acid (IUPAC name: (E)-3-(4-ethylphenyl)acrylic acid) is a derivative of cinnamic acid, characterized by an ethyl substituent at the para position of the aromatic ring. Cinnamic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their antimicrobial, antioxidant, and UV-absorbing properties .

特性

IUPAC Name |

(E)-3-(4-ethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIIVCHICYNWSG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28784-98-7 | |

| Record name | 2-Propenoic acid, 3-(4-ethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of 4-Ethylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor. This receptor plays a crucial role in mediating the biological effects of this compound.

Biochemical Pathways

The compound is involved in the phenylpropanoid pathway , which is responsible for the biosynthesis of lignin. This pathway is crucial for plant development and defense. The compound’s interaction with its target can affect this pathway and its downstream effects.

Pharmacokinetics

A related compound, cinnamic acid, has been quantified in human plasma using uplc–esi–ms/ms, suggesting that similar methods could be used to study the pharmacokinetics of this compound.

Result of Action

It is known that cinnamic acid derivatives play a role in treating various conditions, including cancer, bacterial infections, diabetes, and neurological disorders

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s antibacterial properties were found to be robust and sustained, maintaining a 99% antibacterial ratio after two months of exposure to the air environment. This suggests that the compound’s action can be influenced by environmental conditions.

生化学分析

Biochemical Properties

4-Ethylcinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cinnamate 4-hydroxylase, which is involved in the phenylpropanoid pathway. This interaction leads to the hydroxylation of this compound, forming 4-ethyl-4-hydroxycinnamic acid. Additionally, this compound can inhibit certain enzymes, such as lipoxygenases, which are involved in the metabolism of fatty acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cellular response to oxidative stress. Furthermore, this compound affects cell signaling pathways by inhibiting the activity of protein kinases, leading to altered cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, this compound inhibits the activity of lipoxygenases by binding to their active sites, preventing the conversion of fatty acids into inflammatory mediators. This inhibition results in reduced inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activities and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, this compound can cause toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as cinnamate 4-hydroxylase, which catalyzes its hydroxylation. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in fatty acid metabolism, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized to various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with specific enzymes and biomolecules within these compartments .

生物活性

4-Ethylcinnamic acid, a derivative of cinnamic acid, has garnered attention in recent years for its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-inflammatory, antimicrobial, and hepatoprotective properties.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group at the para position of the cinnamic acid structure. Its chemical formula is , and it is classified as a phenolic compound. This structural modification enhances its solubility and bioactivity compared to other cinnamic acid derivatives.

1. Anti-Inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. A study utilized molecular docking and dynamics simulations to predict its interaction with cyclooxygenase-1 (COX-1), an enzyme involved in inflammatory processes. The findings indicated that this compound has a lower free energy of binding compared to ferulic acid, suggesting enhanced anti-inflammatory potential .

2. Antimicrobial Activity

The compound also demonstrates antimicrobial effects against various pathogens. For instance, a study reported that derivatives of cinnamic acid, including this compound, showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This property is attributed to the ability of the phenolic structure to disrupt microbial cell membranes.

3. Hepatoprotective Effects

In vitro studies have highlighted the hepatoprotective effects of this compound. It was shown to preserve glutathione levels in rat hepatocytes exposed to carbon tetrachloride (CCl₄), a common model for liver toxicity . The compound significantly reduced liver enzyme levels indicative of liver damage, suggesting its potential as a therapeutic agent for liver protection.

Case Studies

A notable case study involved the administration of this compound in a model of hyperlipidemia. The compound demonstrated hypocholesterolemic effects without exhibiting cytotoxicity or genotoxicity towards human peripheral blood lymphocytes . This positions this compound as a promising candidate for managing dyslipidemia.

Comparative Analysis

The following table summarizes key biological activities of this compound compared to its derivatives:

| Compound | Anti-inflammatory | Antimicrobial | Hepatoprotective |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Ferulic Acid | Moderate | Yes | Moderate |

| 4-Methoxycinnamic Acid | Yes | Broad Spectrum | Yes |

科学的研究の応用

Antimicrobial Activity

4-Ethylcinnamic acid exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals, thereby protecting cells from damage caused by oxidative stress.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its potential in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| COX-1 | 65% | 50 |

| COX-2 | 70% | 50 |

Cellular Mechanisms

Research has also delved into the cellular mechanisms through which this compound exerts its effects. It modulates signaling pathways such as NF-kB and MAPK, which are pivotal in inflammation and cell survival.

Functional Food Ingredient

Due to its health benefits, this compound is being explored as a functional food ingredient. Its incorporation into dietary supplements could provide antioxidant and anti-inflammatory benefits to consumers, potentially aiding in chronic disease prevention.

Hepatoprotective Effects

A notable study evaluated the hepatoprotective effects of this compound in animal models exposed to hepatotoxic agents like carbon tetrachloride (CCl₄). The results indicated that treatment with this compound significantly reduced liver enzyme levels (ALT, AST) compared to untreated controls.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| ALT (U/L) | 120 ± 10 | 70 ± 5 |

| AST (U/L) | 110 ± 8 | 60 ± 6 |

Antidiabetic Effects

In another study focusing on diabetic models, this compound exhibited hypoglycemic effects by enhancing insulin secretion from pancreatic beta cells. This suggests its potential as a therapeutic agent for managing type 2 diabetes.

化学反応の分析

Heck Reaction

The palladium-catalyzed Heck coupling is a robust method for synthesizing substituted cinnamic acids. Using 4-ethyliodobenzene and acrylic acid , the reaction proceeds under aqueous conditions with sodium carbonate as a base and Pd/C as a heterogeneous catalyst . Typical yields exceed 85% for analogous para-substituted derivatives .

Reaction Conditions

-

Catalyst: Pd/C (5 mol%)

-

Base: NaCO

-

Solvent: Water

-

Temperature: 80–100°C

Perkin Reaction

Condensation of 4-ethylbenzaldehyde with acetic anhydride in the presence of a weak base (e.g., potassium acetate) generates 4-ethylcinnamic acid via acid-catalyzed decarboxylation . This method is less favored due to moderate yields (~60%) compared to modern catalytic approaches .

Knoevenagel Condensation

Reaction of 4-ethylbenzaldehyde with malonic acid in pyridine yields the target compound. This method is effective for electron-deficient aldehydes but requires harsh conditions .

Esterification

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) via acid-catalyzed Fischer esterification or coupling reagents like EDCI/DMAP . For example:

Hydrogenation

Catalytic hydrogenation (H, Pd/C) reduces the α,β-unsaturated double bond, yielding 3-(4-ethylphenyl)propanoic acid . Selectivity depends on reaction time and catalyst loading.

Conditions :

-

Catalyst: 10% Pd/C

-

Pressure: 1–3 atm H

-

Solvent: Ethanol

Decarboxylation

Thermal decarboxylation (180–200°C) eliminates CO, producing 4-ethylstyrene :

This reaction is facilitated by copper or quinoline additives .

Electrophilic Aromatic Substitution

The ethyl group activates the phenyl ring toward electrophilic substitution at the ortho and para positions. Key reactions include:

Nitration

Reaction with HNO/HSO introduces nitro groups predominantly at the meta position due to the electron-withdrawing effect of the carboxylic acid .

Halogenation

Bromination (Br/FeBr) yields 3-bromo-4-ethylcinnamic acid as the major product .

Biological Activity and Derivatives

This compound derivatives exhibit modified bioactivity compared to parent compounds:

| Derivative | Biological Activity | IC (μM) | Source |

|---|---|---|---|

| Ethyl ester | Antimicrobial | 12.5 ± 1.2 | Analogous to |

| Amide conjugate | BACE1 inhibition | 6.78 ± 0.83 | |

| Hydrogenated acid | Anticancer (MCF-7 cells) | 1.79 |

Spectroscopic Characterization

Key spectral data for this compound:

1^11H NMR (CDCl3_33)

-

δ 7.65 (d, Hz, 1H, CH=CH)

-

δ 7.40–7.25 (m, 4H, Ar-H)

-

δ 6.35 (d, Hz, 1H, CH=CH)

-

δ 2.65 (q, 2H, CHCH)

-

δ 1.25 (t, 3H, CHCH)

IR (KBr)

-

1685 cm: C=O (carboxylic acid)

-

1630 cm: C=C (conjugated)

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 4-ethylcinnamic acid with key para-substituted analogs, focusing on molecular weight, melting point, and functional group effects:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Chloro (electron-withdrawing) substituents increase reactivity in esterification reactions, while methoxy (electron-donating) groups enhance polarity and crystalline packing .

- Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., 4-aminocinnamic acid derivatives) exhibit stronger intermolecular interactions, affecting solubility and melting points .

Crystallographic and Computational Insights

- Crystal Packing : Ethyl 4-methoxycinnamate forms ordered crystals (melting point 49°C), stabilized by van der Waals forces and weak hydrogen bonds .

- Hydrogen-Bond Networks : 3,4-Dimethoxycinnamic acid exhibits complex hydrogen-bonding patterns, analyzed via graph set theory for supramolecular design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。